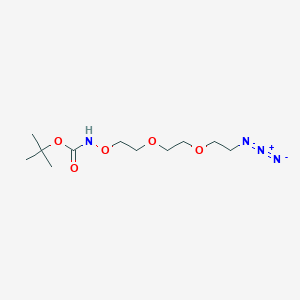
t-Boc-Aminooxy-PEG2-Azide
Übersicht
Beschreibung
T-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The azide group enables PEGylation via Click Chemistry .
Synthesis Analysis
T-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-Azide is C11H22N4O5 . It has a molecular weight of 290.32 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-Azide has a molecular weight of 290.32 g/mol and a molecular formula of C11H22N4O5 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
-
Synthesis of PROTACs : t-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
-
Antibody-Drug Conjugates (ADCs) : This compound could potentially be used in the synthesis of antibody-drug conjugates . ADCs are a class of therapeutics that deliver a cytotoxic drug directly to cancer cells via a specific antibody .
-
Pharmaceutical Research and Development : t-Boc-Aminooxy-PEG2-Azide is a molecule that contains several functional groups, making it a versatile tool for various applications, particularly in pharmaceutical research and development .
-
Bioconjugation Chemistry : This compound can be utilized in bioconjugation chemistry for the selective labeling of biomolecules through click chemistry or other chemoselective reactions .
-
PEGylation : The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
-
Chemoselective Reactions : The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This makes it a useful reagent in chemoselective reactions .
Safety And Hazards
While specific safety and hazard information for t-Boc-Aminooxy-PEG2-Azide is not available, general safety measures should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
T-Boc-Aminooxy-PEG2-Azide is a promising compound in the field of bioconjugation experiments . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it a valuable tool in the synthesis of PROTACs and other bioconjugation applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
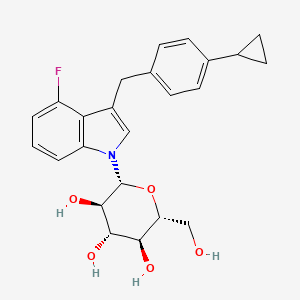
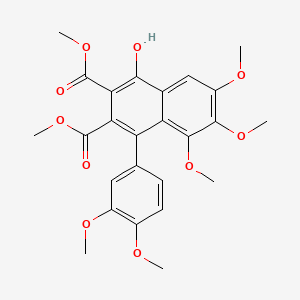
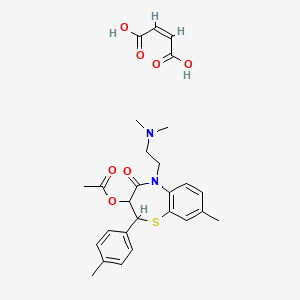
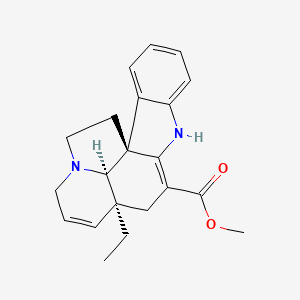
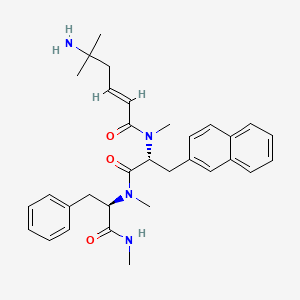
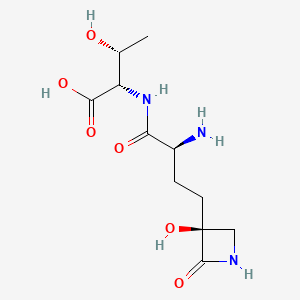

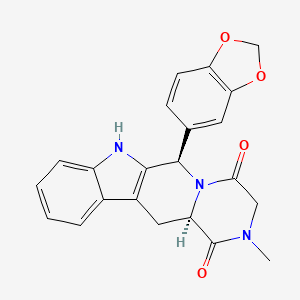
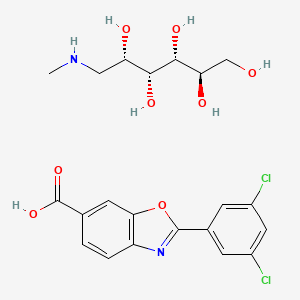
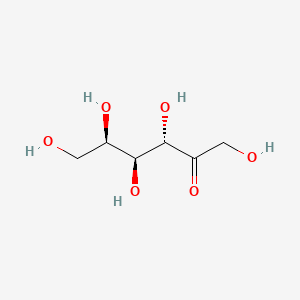
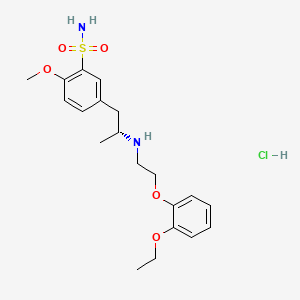
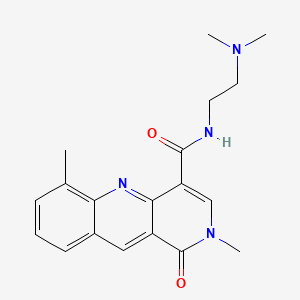
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)